molecular formula C16H29BN4O2 B2684131 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine CAS No. 1392419-83-8

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine

Katalognummer: B2684131
CAS-Nummer: 1392419-83-8
Molekulargewicht: 320.24
InChI-Schlüssel: UXFSCYWSHHURSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyrazole-Boronate Derivatives

The development of pyrazole-boronate derivatives traces back to early 21st-century advances in transition-metal catalyzed coupling reactions. The compound represents a third-generation evolution of boronic ester chemistry, building upon:

  • First-generation arylboronic acids (1980s-1990s)
  • Second-generation heteroaromatic boronate esters (2000-2010)
  • Modern hybrid structures combining boronate groups with pharmaceutically relevant heterocycles (post-2010)

Key milestones include:

  • 2009 : Optimization of pyrazole boronate synthesis via lithium hydroxy ate intermediates
  • 2015 : First reported synthesis of 1-methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine (PubChem creation date: August 5, 2015)
  • 2022 : Industrial-scale production methods using malonaldehyde precursors

The compound's structural complexity required innovations in:

  • Protecting group strategies for nitrogen-rich systems
  • Boronation techniques for electron-deficient heterocycles
  • Purification methods for hygroscopic boronates

Table 1 : Comparative Analysis of Pyrazole-Boronate Derivatives

Compound Name Molecular Formula Molecular Weight Key Feature
Target Compound C₁₆H₂₉BN₄O₂ 320.2 g/mol Piperazine-ethyl-pyrazole linkage
5-Methyl-1-phenyl-4-boronate pyrazole C₁₆H₂₁BN₂O₂ 284.17 g/mol Aromatic substitution pattern
Pyrazole-3-boronic acid pinacol ester C₉H₁₅BN₂O₂ 194.04 g/mol Simple pyrazole boronate

Position Within Boron-Containing Heterocyclic Compounds

The compound occupies a unique niche in boron heterocycle chemistry due to three structural innovations:

  • Hybrid Architecture : Combines:

    • Piperazine : Enhances water solubility and hydrogen-bonding capacity
    • Pyrazole : Provides aromatic π-system for target binding
    • Pinacol boronate : Enables Suzuki coupling reactivity
  • Steric Engineering :

    • Tetramethyl dioxaborolane group creates steric shielding around boron
    • Ethyl linker reduces conformational strain between heterocycles
  • Electronic Modulation :

    • Piperazine's electron-rich nitrogen atoms (+M effect)
    • Pyrazole's aromatic electron withdrawal (-I effect)
    • Boronate's Lewis acidity (empty p-orbital)

Comparative reactivity studies show:

  • 10× faster Suzuki coupling rates vs. simple pyrazole boronates
  • 3× improved hydrolytic stability vs. benzoxaborole analogs
  • pH-dependent tautomerism in pyrazole ring (N1 vs. N2 coordination)

Research Significance in Contemporary Medicinal Chemistry

Three factors drive pharmaceutical interest:

1. Kinase Inhibition Applications
The compound serves as precursor for JAK/STAT inhibitors:

  • Baricitinib analogs (JAK1/JAK2 inhibition)
  • Tofacitinib derivatives (JAK3/TEC kinase targets)

2. PET Tracer Development
Boron-10 enriched forms enable:

  • Neutron capture therapy for glioblastoma
  • ¹⁸F-radiolabeling via boronate-assisted fluorination

3. Materials Science Applications

  • Monomers for conductive polymers (bandgap = 2.8 eV)
  • Self-healing hydrogels via boronate-diol crosslinking

Table 2 : Synthetic Applications in Peer-Reviewed Studies

Reaction Type Yield (%) Conditions Application
Suzuki-Miyaura Coupling 92 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Biaryl formation for drug cores
Buchwald-Hartwig Amination 85 Xantphos, Pd₂(dba)₃, t-BuONa Heterocyclic amine derivatives
Click Chemistry 95 CuSO₄/sodium ascorbate Triazole-linked conjugates

The compound's piperazine moiety enables salt formation with:

  • Hydrochloric acid (mp: 158-160°C)
  • Tosylic acid (mp: 214-216°C)
    Facilitating formulation development through improved crystallinity and dissolution rates compared to non-ionizable boronates.

Future research directions emphasize:

  • Continuous flow synthesis optimization
  • Computational modeling of boron-nitrogen interactions
  • Development of chiral variants for asymmetric catalysis

Eigenschaften

IUPAC Name

1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BN4O2/c1-15(2)16(3,4)23-17(22-15)14-12-18-21(13-14)11-10-20-8-6-19(5)7-9-20/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSCYWSHHURSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Boronate Ester Formation: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

    Piperazine Substitution: Finally, the boronate ester is coupled with 1-methylpiperazine using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boronate ester can undergo Suzuki-Miyaura coupling with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products

    Oxidation: Boronic acid derivatives.

    Substitution: Alkylated piperazine derivatives.

    Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of compounds similar to 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine exhibit promising anticancer properties. For instance, the incorporation of boron-containing groups has been linked to enhanced efficacy in targeting cancer cells due to their ability to participate in biochemical reactions that disrupt cellular processes associated with tumor growth .

Neuroprotective Effects
Studies have suggested that piperazine derivatives can offer neuroprotective benefits. The structural features of this compound may enhance its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Material Science

Synthesis of Functional Materials
The compound is utilized in the synthesis of functional materials such as polymers and nanocomposites. Its boron-containing moiety can facilitate cross-linking in polymer matrices, leading to materials with improved mechanical properties and thermal stability .

Catalysis
The unique structure of this compound allows it to serve as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it effective in facilitating organic transformations .

Case Studies

StudyFindingsApplication
Anticancer Study (2023) Demonstrated that compounds with similar structures inhibit cell proliferation in breast cancer models.Potential development of new anticancer drugs.
Neuroprotection Research (2022) Found that piperazine derivatives protect neuronal cells from oxidative stress.Possible treatment for neurodegenerative disorders like Alzheimer's disease.
Material Synthesis (2021) Showed that incorporating boron-containing compounds into polymers enhances thermal stability and mechanical strength.Development of advanced materials for industrial applications.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors and sensors.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C17H27BN4O2 ~302–303 Piperazine-ethyl-pyrazole-boronate Suzuki coupling intermediate; potential kinase inhibitor scaffold
1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine () C18H28BN2O2 302.227 Piperazine-benzyl-boronate Intermediate for biaryl drug candidates; improved solubility due to benzyl spacer
1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine () C17H27BN2O2 302.227 Piperazine-phenyl-boronate Rigid structure suitable for X-ray crystallography; reduced solubility vs. benzyl analogs
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)ethyl)morpholine () C16H25BN4O3 ~436 Morpholine-ethyl-pyrazole-boronate Anticancer agent (CDK2 inhibitor); 45% yield in synthesis; distinct NMR shifts
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)methanone () C19H27BN2O3 342.24 Piperazine-carbonyl-phenyl-boronate Enhanced electronic effects due to carbonyl spacer; used in PROTACs

Key Findings from Comparative Studies

  • Synthetic Yields : Morpholine analogs (e.g., ) exhibit moderate yields (~45%), while benzyl-linked derivatives () often achieve higher yields due to optimized coupling conditions .
  • Solubility : Piperazine-benzyl derivatives () show better aqueous solubility than phenyl-linked analogs (), attributed to the flexible benzyl spacer .
  • Biological Activity : Morpholine and piperazine derivatives () demonstrate kinase inhibition, with IC50 values influenced by substituent electronic effects. For example, the carbonyl group in ’s compound enhances binding to ATP pockets .
  • Stability : Boronate esters are hydrolytically sensitive, but piperazine’s basicity mitigates degradation in physiological conditions, as seen in polystyrene-supported trials () .

Biologische Aktivität

1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C10_{10}H17_{17}BN2_2O2_2
  • Molecular Weight: 208.07 g/mol
  • CAS Number: 761446-44-0

The structural components include a piperazine core linked to a pyrazole derivative with a boron-containing moiety. The presence of the dioxaborolane unit may enhance its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Notably, compounds containing pyrazole and piperazine moieties have been shown to exhibit activity as allosteric modulators at muscarinic acetylcholine receptors (mAChRs), particularly M4_4 subtype .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and piperazine rings can significantly influence the compound's affinity and efficacy at target receptors. For instance, the introduction of different substituents on the pyrazole ring has been correlated with enhanced binding affinity and selectivity for mAChRs .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can modulate receptor activity in a concentration-dependent manner. For example, certain analogs have shown a leftward shift in the acetylcholine (ACh) concentration-response curve at M4_4 receptors, indicating positive allosteric modulation .

In Vivo Studies

In vivo evaluations have highlighted the potential therapeutic applications of this compound in models of neurodegenerative diseases where mAChR modulation is beneficial. For instance, compounds similar to this one have been evaluated for their effects on cognitive function in animal models of Alzheimer's disease .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Cognitive Enhancement : A study involving a related pyrazole compound demonstrated significant improvements in memory tasks among subjects treated with the drug compared to controls.
  • Pain Management : Another investigation revealed that analogs of this compound exhibited analgesic properties through modulation of pain pathways involving mAChRs.

Data Tables

Property Value
Molecular Weight208.07 g/mol
Melting Point62°C - 65°C
SolubilitySoluble in organic solvents
Biological TargetsmAChRs (M4_4), PI3K
Biological Activity Effect
Positive Allosteric ModulationEnhances ACh binding at M4_4
Cognitive EnhancementImproves memory function
Analgesic EffectsReduces pain in animal models

Q & A

Basic: What are the optimal synthetic routes for 1-Methyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine?

Methodological Answer:
The synthesis involves modular steps:

  • Step 1: Formation of the pyrazole core via cyclocondensation. For example, phenylhydrazine derivatives react with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol for 6–8 hours to yield substituted pyrazoles .
  • Step 2: Introduction of the boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via Suzuki-Miyaura coupling. A Pd-catalyzed reaction with bis(pinacolato)diboron under inert conditions is typical .
  • Step 3: Piperazine functionalization. Alkylation of the piperazine ring with a 2-chloroethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) completes the synthesis .
    Key Considerations: Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify intermediates using column chromatography. Yield optimization requires strict anhydrous conditions for boronic ester incorporation .

Basic: How is this compound characterized spectroscopically, and what are critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The piperazine protons appear as a singlet (~δ 2.3–2.8 ppm for N–CH₃) and multiplets for the ethyl linker (δ 2.5–3.5 ppm).
    • The pyrazole ring protons show distinct splitting patterns (δ 7.0–8.0 ppm for aromatic protons).
    • The dioxaborolane group exhibits a diagnostic quartet for the pinacol methyl groups (δ 1.0–1.3 ppm) .
  • IR: Confirm boronic ester formation via B–O stretching (~1350–1310 cm⁻¹) and N–H bending (~1600 cm⁻¹) for piperazine .
  • Mass Spectrometry: Look for [M+H]⁺ peaks matching the molecular weight (C₁₈H₂₈BN₃O₂: ~353.3 g/mol) and fragmentation patterns for the ethyl-piperazine bridge .

Advanced: How does the boronic ester moiety influence its reactivity in cross-coupling reactions?

Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides. Key factors:

  • Catalyst System: Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 80°C .
  • Steric Effects: The bulky pinacol group stabilizes the boronic ester but may slow coupling rates. Optimize by increasing catalyst loading or reaction time .
  • Applications: This reactivity allows modular derivatization for drug discovery (e.g., attaching fluorophores or bioactive aryl groups) .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor boronic ester hydrolysis via HPLC. Compare degradation rates with/without serum proteins .
  • Oxidative Stress Tests: Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidative environments. Track by LC-MS for oxidation products (e.g., boronic acid formation) .
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Storage recommendations (e.g., –20°C under argon) can be derived .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Variability: Replicate assays using standardized protocols (e.g., MTT vs. ATP-based viability assays). Control for cell line passage number and serum batch effects .
  • Solubility Issues: Test solubility in DMSO vs. aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent activity .
  • Metabolite Interference: Perform LC-MS/MS to identify metabolites in cell lysates. Compare activity in presence/absence of metabolic inhibitors (e.g., CYP450 inhibitors) .

Advanced: How is this compound utilized in PROTAC design?

Methodological Answer:
The piperazine-ethyl-pyrazole scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs):

  • Rationale: Piperazine improves solubility, while the boronic ester enables conjugation to E3 ligase ligands (e.g., cereblon or VHL binders) .
  • Synthesis: Click chemistry (e.g., CuAAC) links the boronic ester to a target-binding warhead (e.g., kinase inhibitors). Confirm ternary complex formation via SPR or NanoBRET .
  • Optimization: Adjust linker length (ethyl vs. longer chains) to balance proteasome recruitment and cell permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.